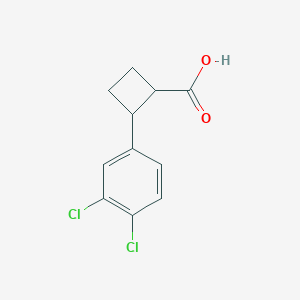

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid, which is a part of the compound , can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

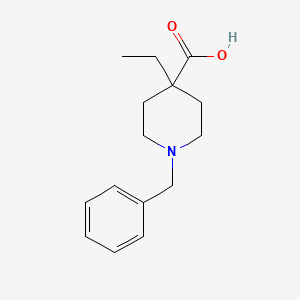

The molecular structure of “1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” is represented by the InChI code: 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .Chemical Reactions Analysis

Cyclobutanecarboxylic acid, a part of the compound , is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine . The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless nonvolatile liquid. It has a molar mass of 100.117 g·mol −1, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications

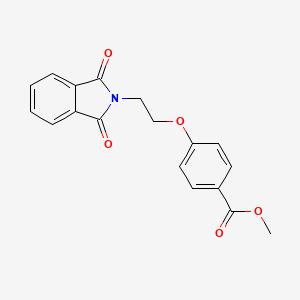

Reactive Crystals and Solid-State Photodimerization

A study by Nakanishi, Hirakawa, and Nakanishi (1979) explored the solid-state photodimerization of 3,4-dichlorocinnamic acid, which leads to the formation of a compound closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This process involves the irradiation of 3,4-dichlorocinnamic acid crystals dispersed in hydrocarbons, resulting in the creation of β-truxinic acid type dimer. This dimer incorporates hydrocarbons, affecting the reaction rate and crystallinity of the product. The study provides insights into the potential applications of such compounds in crystal engineering and photochemistry (Nakanishi et al., 1979).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies of compounds closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research focused on spectroscopic and structural investigations of dichlorophenyl amino derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials. The study highlights the potential of these compounds in the field of materials science and pharmacology (Vanasundari et al., 2018).

Structural Analysis and Conformation Studies

Reisner et al. (1983) conducted an in-depth study on the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, which are structurally similar to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research offers insights into the crystallographic properties of such compounds, contributing to a better understanding of their chemical behavior and potential applications in crystallography and molecular design (Reisner et al., 1983).

Planarity and Crystal Structure Analysis

Shabir et al. (2020) explored the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutanecarboxylate, which shares structural similarities with 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. The study involved synthesizing the compound and analyzing its molecular and crystal structures using X-ray analysis. This research contributes to the understanding of molecular geometry, bond interactions, and crystal packing, which are crucial for the development of new materials and pharmaceuticals (Shabir et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-9-4-1-6(5-10(9)13)7-2-3-8(7)11(14)15/h1,4-5,7-8H,2-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEDFIAXNJMHCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)